

2,3-Lutidine chemical structure and properties

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Compound of Interest

Compound Name: 2,3-Lutidine

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An In-depth Technical Guide to **2,3-Lutidine** for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,3-Lutidine** (2,3-dimethylpyridine), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, and application, ensuring a deep and actionable understanding of this critical chemical intermediate.

Introduction and Strategic Importance

2,3-Lutidine, a heterocyclic organic compound, is a dimethyl-substituted derivative of pyridine. [1] While naturally present in sources like coal tar and tobacco, its primary value lies in its role as a versatile building block in complex organic synthesis.[2][3] It is a colorless to light yellow liquid characterized by a distinct, pyridine-like aromatic odor.[4]

For drug development professionals, **2,3-Lutidine** is not merely a reagent but a key precursor in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), particularly proton pump inhibitors.[1][5] Its unique structural and electronic properties, including its sterically hindered basicity, make it an indispensable tool for constructing complex molecular architectures.[2] This guide will elucidate these properties, offering a robust framework for its effective utilization in both laboratory and industrial settings.

Chemical Structure and Identification

The foundational element of **2,3-Lutidine**'s reactivity is its structure: a pyridine ring with methyl groups at the C2 and C3 positions. This arrangement dictates its steric and electronic profile.

Caption: Chemical structure of **2,3-Lutidine** (2,3-dimethylpyridine).

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,3-dimethylpyridine [6]
Common Name	2,3-Lutidine [6]
CAS Number	583-61-9 [4] [6]
Molecular Formula	C ₇ H ₉ N [1] [4]
Molecular Weight	107.15 g/mol [4] [6]
InChI	InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 [6]
InChIKey	HPYNZHMRTTWQTB-UHFFFAOYSA-N [6]

| SMILES | CC1=C(N=CC=C1)C[\[6\]](#) |

Physicochemical and Thermophysical Properties

A thorough understanding of **2,3-Lutidine**'s physical properties is paramount for safe handling, process design, and reaction optimization. The data presented below are critical for calculations related to solvent volumes, reaction kinetics at various temperatures, and safety protocols.

Table 2: Physicochemical and Thermophysical Data

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3][4]
Odor	Strong, characteristic aromatic odor	[4]
Melting Point	-15 °C	[3][7]
Boiling Point	162-163 °C	[2][3]
Density	0.945 g/mL at 25 °C	[3][7]
Refractive Index (n _{20/D})	1.508	[3][7]
pKa	6.57 at 25 °C	[7]
Water Solubility	95 g/L at 26 °C	[7]
Solubility (Organic)	Soluble in methanol, ether, DMF, THF	[2]
Flash Point	50 °C (122 °F)	[8][9]
Autoignition Temperature	530 °C (986 °F)	[10]
Vapor Pressure	2.69 mmHg	[6]

| Critical Temperature | 382.35 °C | [11] |

Spectral Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is essential for quality control and reaction monitoring. The following provides an expert interpretation of **2,3-Lutidine**'s spectral characteristics.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is a definitive tool for confirming the substitution pattern. Key expected signals include: three aromatic protons on the pyridine ring with distinct chemical shifts and coupling patterns, and two singlets for the non-equivalent methyl groups at the C2 and C3 positions.[12]

- ^{13}C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: five for the sp^2 -hybridized carbons of the pyridine ring and two for the sp^3 -hybridized methyl carbons.[6]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-H bending vibrations.[6][13][14]
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of **2,3-Lutidine** shows a prominent molecular ion (M^+) peak at m/z 107.[6][15] Common fragmentation patterns involve the loss of a hydrogen atom ($\text{M}-1$) or a methyl group.

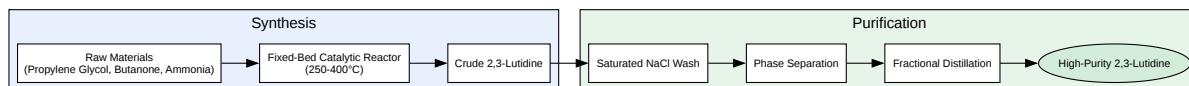
Synthesis and Purification Protocols

Industrial Synthesis

A common industrial synthesis involves a catalytic cyclization reaction. This method is valued for its operational simplicity and the ability to regenerate the catalyst.[2]

Protocol: Catalytic Cyclization for **2,3-Lutidine** Synthesis[2]

- Catalyst Preparation: A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst.
- Reaction Setup: Propylene glycol, butanone, and ammonia are used as raw materials in a fixed-bed catalytic reactor.
- Cyclization: The catalytic cyclization is carried out at a temperature range of 250-400°C to yield the crude product.
- Initial Workup: The crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities.
- Isolation: The aqueous layer is separated, and the organic layer containing **2,3-Lutidine** is collected.
- Final Purification: The isolated organic layer is purified by distillation to obtain high-purity **2,3-Lutidine**.

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Caption: A generalized workflow for the synthesis and purification of **2,3-Lutidine**.

Laboratory-Scale Purification

For achieving the high purity required for pharmaceutical applications, a more rigorous purification method is often employed. The following protocol leverages chemical principles to remove closely related impurities.

Protocol: High-Purity Purification via Urea Complex[3][7]

- **Rationale:** This multi-step process is designed to remove both non-basic impurities and isomeric lutidines. Steam distillation initially separates volatile non-basic compounds. Conversion to a urea complex provides a crystalline solid that can be selectively isolated, leaving more soluble impurities behind. The final steam distillation liberates the pure base from the complex.
- **Acidic Steam Distillation:** Steam distill the crude **2,3-Lutidine** from a solution containing ~1.2 equivalents of 20% H₂SO₄. Continue until about 10% of the base has been carried over, effectively removing non-basic impurities.
- **Liberation of Base:** Make the remaining acidic solution alkaline with a strong base (e.g., NaOH) to liberate the free **2,3-Lutidine**.
- **Initial Drying & Distillation:** Separate the organic base, dry it over NaOH or BaO, and perform a fractional distillation.
- **Urea Complex Formation:** Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C to induce crystallization of the urea complex.

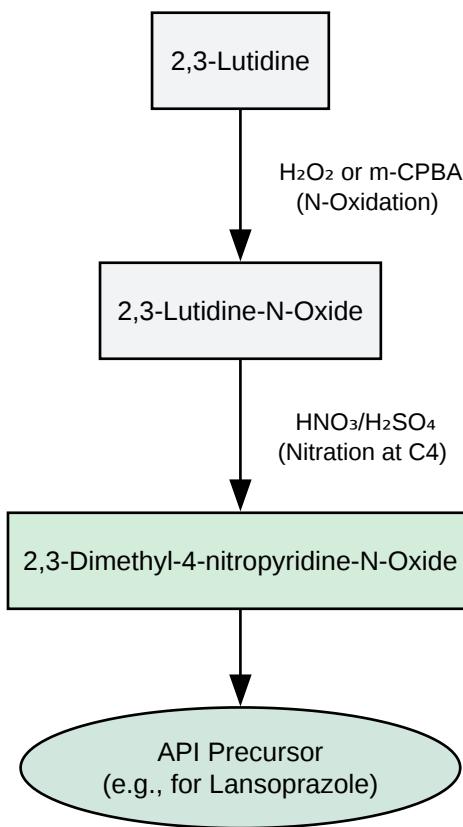
- Isolation of Complex: Filter the crystalline complex under suction and wash it with 75mL of cold water.
- Liberation from Complex: Dissolve the complex in 300mL of water and steam distill the mixture until the distillate no longer shows turbidity when mixed with solid NaOH.
- Final Isolation: Treat the final distillate with excess solid NaOH. Separate the upper organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layer and the ether extracts, dry over K_2CO_3 , and distill to yield the final, high-purity product.

Chemical Reactivity and Mechanistic Considerations

2,3-Lutidine's reactivity is a nuanced interplay of its basic nitrogen center and the influence of its two methyl groups.

- Sterically Hindered Basicity: The nitrogen's lone pair of electrons confers basicity, allowing it to react with acids to form salts.^[16] However, the adjacent methyl groups provide significant steric hindrance. This makes **2,3-Lutidine** a poor nucleophile but an effective non-nucleophilic base, ideal for reactions where the base should deprotonate without participating in substitution, such as in protecting group chemistry.^[2]
- N-Oxidation: The nitrogen atom can be readily oxidized to **2,3-Lutidine**-N-oxide using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).^{[2][17]} This transformation is a critical first step in the synthesis of many pharmaceutical intermediates, as the N-oxide group activates the pyridine ring for subsequent reactions like nitration.^{[17][18]}
- Side-Chain Oxidation: Under the influence of strong oxidizing agents, the methyl groups can be oxidized to form carboxylic acids, yielding 2,3-pyridinedicarboxylic acid. This provides a route to other functionalized pyridine derivatives.^[16]
- Electrophilic and Nucleophilic Substitution: The pyridine ring's electron density is lower than that of benzene, particularly at the positions adjacent to the nitrogen. This allows for nucleophilic substitution reactions under specific conditions.^[16] The N-oxidation step is crucial for facilitating electrophilic substitution, such as nitration, which primarily occurs at the

4-position to produce 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate for drugs like Lansoprazole.[17]



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Caption: Key reaction pathway for producing pharmaceutical intermediates from **2,3-Lutidine**.

Applications in Drug Development and Chemical Synthesis

2,3-Lutidine's utility spans multiple high-value sectors, with its most significant impact in the pharmaceutical industry.

- Pharmaceutical Intermediate: It is a cornerstone for the synthesis of several proton pump inhibitors used to treat acid-related gastrointestinal conditions.[4][16]
 - Lansoprazole & Rabeprazole: **2,3-Lutidine** is the starting material for creating the substituted pyridine core of these widely used drugs.[1][17]

- Ilaprazole: This newer generation proton pump inhibitor also relies on a **2,3-Lutidine**-derived intermediate.[1]
- Agrochemical Industry: It serves as an intermediate in the formulation of various pesticides, herbicides, and crop-protection agents, contributing to modern agricultural chemistry.[4]
- Solvent and Catalyst: Its unique properties make it a valuable solvent in polymer production and as a non-nucleophilic base catalyst in sensitive organic reactions where minimizing side reactions is critical.[2][4]
- Chemical Research: In a laboratory setting, it is widely applied as a reagent and building block for synthesizing novel compounds and as a ligand in coordination chemistry.[4][19]

Safety, Handling, and Storage: A Self-Validating Protocol

Adherence to strict safety protocols is non-negotiable when working with **2,3-Lutidine**, a flammable and hazardous chemical.[20]

Table 3: Hazard Identification

Hazard Class	Statement
Flammability	Flammable liquid and vapor (Category 3) [20]
Acute Toxicity	Harmful if swallowed (Category 4)[20]
Skin Corrosion/Irritation	Causes skin irritation (Category 2)[20]
Eye Damage/Irritation	Causes serious eye damage (Category 1)[20]

| STOT - Single Exposure | May cause respiratory irritation (Category 3)[20] |

Step-by-Step Handling and Emergency Procedures

- Engineering Controls: Always handle **2,3-Lutidine** in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a face shield (8-inch minimum).[20] A lab coat or chemical-resistant suit is also required.[21]
- Fire and Explosion Prevention: Keep away from all sources of ignition, including heat, sparks, and open flames.[10] Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[10][22]
- Accidental Release (Spills):
 - Evacuate personnel and remove all ignition sources.[20][21]
 - Absorb the spill with an inert material (e.g., vermiculite, sand).[10]
 - Collect the absorbed material into a suitable, sealed container for disposal by a licensed professional waste disposal service.[21]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][20]
 - Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
 - Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical aid.[10]
 - Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[21]

Storage Protocol

- Store in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and sources of ignition.[10][21]
- Keep containers tightly closed and sealed upright to prevent leakage.[21] Storing under an inert atmosphere is recommended for long-term purity.[9]

Conclusion

2,3-Lutidine is a fundamentally important heterocyclic compound whose value is defined by its versatile reactivity and strategic role in the synthesis of high-value chemicals. For scientists and researchers, a deep, mechanistic understanding of its properties—from its sterically influenced basicity to its role as a precursor in multi-step API synthesis—is essential for innovation. By adhering to the rigorous synthesis, purification, and safety protocols detailed in this guide, professionals can confidently and effectively leverage **2,3-Lutidine** to advance their research and development objectives.

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